![molecular formula C11H12F2N4O B3095858 1-Amino-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-2-ol CAS No. 126916-76-5](/img/structure/B3095858.png)
1-Amino-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-2-ol
Overview
Description
1-Amino-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-2-ol, also known as DFPM, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent.
Scientific Research Applications
Absorption and Solubility Enhancement
Solid dispersion techniques can significantly enhance the oral absorption and solubility of poorly soluble drugs such as 1-Amino-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-2-ol. By transforming the drug from a crystalline to an amorphous state using polymers like hydroxypropylmethylcellulose phthalate and carboxymethylethylcellulose, a superior absorption profile and high stability in oral formulations can be achieved. This method has shown to increase the oral bioavailability of such compounds in animal models by over six times compared to traditional suspension systems (Kai, Akiyama, Nomura, & Sato, 1996).
Pharmacological Activities
Antifungal Activity : Certain triazole derivatives, including compounds structurally related to 1-Amino-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-2-ol, have been explored for their antifungal properties. These compounds have shown potential in in vitro studies for treating fungal infections (Negoro et al., 2012).
Anti-Asthmatic Agents : Triazole derivatives have been studied for their potential as novel antiasthmatic agents by inhibiting eosinophilia, a key feature in asthma pathophysiology. Compounds exhibiting potent eosinophilia inhibitory activity could serve as candidates for chronic asthma treatment, offering a new mechanism of action for managing this condition (Naito et al., 1996).
Metabolic Characterization
Studies on the metabolic characterization of triazolopyrimidines, similar in structure to 1-Amino-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-2-ol, have indicated that these compounds can selectively accumulate within the central nervous system (CNS). This property is due to their ability to have a longer brain than plasma half-life, suggesting potential for the development of therapies targeting CNS disorders. Metabolism studies indicate rapid oxidation at the terminal hydroxyl group, leading to the formation of a less active carboxylic acid metabolite (Cornec et al., 2015).
properties
IUPAC Name |
1-amino-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4O/c12-8-1-2-9(10(13)3-8)11(18,4-14)5-17-7-15-6-16-17/h1-3,6-7,18H,4-5,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBYJKDHSKXTPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN)(CN2C=NC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.